molecular formula C6H9NO4 B1283638 Morpholin-4-yl(oxo)acetic acid CAS No. 28911-34-4

Morpholin-4-yl(oxo)acetic acid

Cat. No.: B1283638
CAS No.: 28911-34-4
M. Wt: 159.14 g/mol
InChI Key: PNEYYXXAPCEGCL-UHFFFAOYSA-N
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Description

Morpholin-4-yl(oxo)acetic acid (MAO) is a versatile organic compound with a wide range of applications in the field of scientific research. It is a colorless liquid, with a molecular weight of 116.10 g/mol and a melting point of -35.8 °C. MAO is insoluble in water and soluble in ethanol, acetone and benzene. It is also known as morpholine-4-carboxylic acid or morpholin-4-yl acetate. MAO has been used in a variety of scientific research applications, including organic synthesis, biochemistry, pharmaceuticals, and materials science.

Scientific Research Applications

Stereochemical Investigations

Morpholin-4-yl(oxo)acetic acid plays a role in stereochemical investigations. It is used as a catalyst in the reaction of certain esters with methyl ethyl ketone, leading to the formation of diastereomeric mixtures of various isomers. These reactions are significant for understanding and manipulating stereochemical outcomes in organic synthesis (El-Samahy, 2005).

Synthesis of Antifungal Agents

This compound has been integral in the development of antifungal agents. Specifically, derivatives of this compound have shown fungicidal properties against various Candida species and a broad spectrum of other fungi (Bardiot et al., 2015).

Drug Stability and Degradation Studies

This compound is used in force degradation studies of certain pharmaceutical ingredients. These studies are crucial for confirming the selectivity of active pharmaceutical ingredients and understanding the stability of drugs under various conditions (Varynskyi & Kaplaushenko, 2019).

Intermediate in Synthesis of Biologically Active Compounds

The compound serves as an important intermediate in the synthesis of biologically active heterocyclic compounds. Its role in forming stable structures through hydrogen bonds is noteworthy in the development of new pharmaceuticals (Mazur, Pitucha, & Rzączyńska, 2007).

Synthesis of DNA-PK Inhibitors

It has been used in the synthesis of DNA-dependent protein kinase inhibitors, showcasing its versatility in creating compounds that could potentially be used in cancer therapy or other medical applications (Rodriguez Aristegui et al., 2006).

Safety and Hazards

The safety information available indicates that Morpholin-4-yl(oxo)acetic acid is classified as Acute Tox. 4 Oral . The hazard statements include H302, and the precautionary statements are P301 + P312 + P330 . It’s important to handle this compound with care to avoid potential hazards.

Future Directions

As for the future directions, Morpholin-4-yl(oxo)acetic acid is provided to early discovery researchers as part of a collection of unique chemicals . It’s potential for future research and applications would depend on the findings of these early discovery researchers.

Biochemical Analysis

Biochemical Properties

Morpholin-4-yl(oxo)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with protein kinase C (PKC) receptors, where it inhibits the activity of PKC enzymes by interfering with their ability to bind to phospholipids on the cell membrane . This inhibition prevents the formation of an enzyme complex required for signal transduction pathways. Additionally, this compound is used in the preparation of pyrrolidine-fused fullerene multicarboxylates by photoreaction .

Cellular Effects

This compound influences various cellular processes and cell types. It affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PKC activity, this compound disrupts signal transduction pathways, leading to altered cellular responses . This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by interfering with metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to PKC receptors, inhibiting their activity and preventing the formation of enzyme complexes required for signal transduction . This inhibition leads to downstream effects on cellular processes and gene expression. Additionally, this compound interacts with other enzymes and proteins, modulating their activity and influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy and altered cellular responses . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects on cellular functions and metabolic pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and altered physiological responses . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . This compound is metabolized through specific pathways, leading to the formation of intermediate metabolites that further influence cellular functions and processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The transport mechanisms ensure that this compound reaches its target sites, where it exerts its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell . The subcellular localization of this compound is crucial for its interaction with biomolecules and its overall biochemical activity.

Properties

IUPAC Name

2-morpholin-4-yl-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-5(6(9)10)7-1-3-11-4-2-7/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEYYXXAPCEGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572429
Record name (Morpholin-4-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28911-34-4
Record name (Morpholin-4-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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